1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione
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Overview
Description
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione is a compound that belongs to the class of pyrimidine nucleosides. Pyrimidine nucleosides are compounds comprising a pyrimidine base attached to a ribosyl or deoxyribosyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the ribosyl moiety and the pyrimidine base.
Glycosylation Reaction: The ribosyl moiety is glycosylated with the pyrimidine base under acidic conditions to form the nucleoside.
Protection and Deprotection: Protective groups are used to protect the hydroxyl groups during the glycosylation reaction. These groups are later removed under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrimidine nucleosides.
Scientific Research Applications
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Inhibition of Enzymes: It can inhibit enzymes involved in nucleic acid metabolism, leading to the disruption of viral replication or cancer cell proliferation.
Activation of Pathways: It can activate specific signaling pathways that induce cell death or inhibit cell growth.
Comparison with Similar Compounds
Uridine: A pyrimidine nucleoside with similar structure but different functional groups.
Cytidine: Another pyrimidine nucleoside with a different base.
Thymidine: A nucleoside with a thymine base instead of a pyrimidine base.
Uniqueness: Its ethoxymethyl group provides distinct chemical properties that differentiate it from other pyrimidine nucleosides .
Properties
Molecular Formula |
C12H18N2O7 |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O7/c1-2-20-5-6-3-14(12(19)13-10(6)18)11-9(17)8(16)7(4-15)21-11/h3,7-9,11,15-17H,2,4-5H2,1H3,(H,13,18,19)/t7-,8?,9+,11-/m1/s1 |
InChI Key |
YJEAZHXZOAYSSP-IPILIZDMSA-N |
Isomeric SMILES |
CCOCC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
CCOCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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